N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Overview
Description
N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as BPIP, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Scientific Research Applications
N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to inhibit the activity of the dopamine transporter, which could have implications for the treatment of addiction and other neurological disorders. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In infectious diseases, this compound has been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis C, and dengue virus.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide is complex and not fully understood. It has been shown to interact with a variety of molecular targets, including dopamine transporters, voltage-gated sodium channels, and viral proteases. This compound has also been found to modulate the activity of ion channels and receptors, including GABA receptors and NMDA receptors. These interactions may contribute to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of dopamine transporters, modulation of ion channels and receptors, and inhibition of viral proteases. These effects may contribute to the potential therapeutic applications of this compound in neuroscience, oncology, and infectious diseases.
Advantages and Limitations for Lab Experiments
N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its small size, high potency, and ability to penetrate the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on N-butyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide, including further studies of its mechanism of action, exploration of its potential therapeutic applications in neuroscience, oncology, and infectious diseases, and development of new synthetic methods for this compound and related compounds. Additionally, the use of this compound as a tool for studying the function of ion channels and receptors in vitro and in vivo may also be an area of future research.
properties
IUPAC Name |
N-butyl-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-2-3-5-16-13(19)18-10-8-17(9-11-18)12-14-6-4-7-15-12/h4,6-7H,2-3,5,8-11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJGSTNQIYNLRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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